3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid 3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 115375-25-2
VCID: VC6239245
InChI: InChI=1S/C14H18O4/c1-3-4-9-18-12-7-5-11(6-8-14(15)16)10-13(12)17-2/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)/b8-6+
SMILES: CCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC
Molecular Formula: C14H18O4
Molecular Weight: 250.294

3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid

CAS No.: 115375-25-2

Cat. No.: VC6239245

Molecular Formula: C14H18O4

Molecular Weight: 250.294

* For research use only. Not for human or veterinary use.

3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid - 115375-25-2

Specification

CAS No. 115375-25-2
Molecular Formula C14H18O4
Molecular Weight 250.294
IUPAC Name (E)-3-(4-butoxy-3-methoxyphenyl)prop-2-enoic acid
Standard InChI InChI=1S/C14H18O4/c1-3-4-9-18-12-7-5-11(6-8-14(15)16)10-13(12)17-2/h5-8,10H,3-4,9H2,1-2H3,(H,15,16)/b8-6+
Standard InChI Key PLGNEGWMEJBADZ-SOFGYWHQSA-N
SMILES CCCCOC1=C(C=C(C=C1)C=CC(=O)O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a phenyl ring with two alkoxy substituents: a methoxy (-OCH₃) group at the 3-position and a butoxy (-OC₄H₉) group at the 4-position. The prop-2-enoic acid moiety (-CH=CH-COOH) is conjugated to the aromatic system, contributing to its planar geometry and electronic delocalization. The E-isomer (trans configuration) is predominant due to steric hindrance favoring the trans arrangement of the carboxylic acid group relative to the phenyl ring.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₈O₄
Molecular Weight250.29 g/mol
IUPAC Name(E)-3-(4-butoxy-3-methoxyphenyl)prop-2-enoic acid
logP (Partition Coefficient)~2.5 (estimated)
SolubilityLow in water; soluble in DMSO

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C aromatic stretching).

  • NMR: Distinct signals for the butoxy chain (δ 0.9–1.7 ppm for CH₃ and CH₂ groups) and methoxy protons (δ 3.8 ppm).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via Knoevenagel condensation between 4-butoxy-3-methoxybenzaldehyde and malonic acid in the presence of a base catalyst (e.g., piperidine).

4-Butoxy-3-methoxybenzaldehyde+Malonic Acidpiperidine3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid\text{4-Butoxy-3-methoxybenzaldehyde} + \text{Malonic Acid} \xrightarrow{\text{piperidine}} \text{3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid}

Key parameters:

  • Reaction temperature: 80–100°C

  • Yield: 60–75% after recrystallization.

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance efficiency and reduce byproducts. Automated systems monitor pH and temperature, achieving yields >85%. Purification involves fractional distillation followed by chromatography for high-purity grades (>98%).

Biological Activity and Mechanisms

Antioxidant Properties

The compound scavenges free radicals via its phenolic hydroxyl group (generated upon metabolic demethylation) and conjugated double bond, which stabilizes radical intermediates . In vitro assays show 50% radical scavenging at 25 µM, comparable to ascorbic acid.

Anti-Inflammatory Effects

In murine models, the compound reduced paw edema by 40% at 10 mg/kg by suppressing NF-κB and COX-2 pathways. This activity is attributed to the butoxy group’s lipophilicity, enhancing membrane permeability.

Enzyme Interactions

  • Cyclooxygenase-2 (COX-2): Competitive inhibition (IC₅₀ = 12 µM) due to binding at the active site.

  • Tyrosinase: Moderate inhibition (IC₅₀ = 45 µM), suggesting potential in hyperpigmentation therapies .

Applications in Pharmaceutical and Material Sciences

Drug Development

  • Prodrug Derivatives: Esterification of the carboxylic acid group improves oral bioavailability. Stearate derivatives show 90% absorption in rat models.

  • Polymer Synthesis: Copolymerized with ethylene glycol to form hydrogels for controlled drug release.

Industrial Uses

  • UV Absorbers: Incorporated into sunscreens due to strong UVB absorption (λₘₐₓ = 310 nm).

  • Antioxidant Additives: Used in lubricants (0.1–0.5% w/w) to prevent oxidative degradation.

Comparative Analysis with Structural Analogs

Table 2: Substituent Effects on Bioactivity

CompoundSubstituentslogPCOX-2 IC₅₀ (µM)
3-(4-Butoxy-3-methoxyphenyl)prop-2-enoic acid-OCH₃, -OC₄H₉2.512
3-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acid-OCH₃, -OCF₂H1.818
Ferulic acid-OH, -OCH₃1.135

Key Trends:

  • Butoxy groups enhance lipophilicity and membrane penetration compared to hydroxyl or difluoromethoxy substituents .

  • Methoxy groups at the 3-position optimize steric interactions with enzyme active sites.

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